2-Bromo-5-cyclopropoxypyridine-4-carbonitrile
Overview
Description
2-Bromo-5-cyclopropoxypyridine-4-carbonitrile (BCPC) is a heterocyclic organic compound that is widely used in scientific research due to its unique properties. It has multiple applications in the field of biochemistry, physiology, and laboratory experiments. BCPC is synthetically produced and is a versatile reagent that can be used in a variety of reactions.
Scientific Research Applications
Synthesis and Antibacterial Activity
2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a derivative of 2-Bromo-5-cyclopropoxypyridine-4-carbonitrile, has been utilized as a substrate for synthesizing new cyanopyridine derivatives, demonstrating substantial antimicrobial activity against various aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).
Insecticidal Activity
Derivatives of 2-aryl-4-bromo-5-trifluoromethylpyrrole-3-carbonitriles, structurally related to 2-Bromo-5-cyclopropoxypyridine-4-carbonitrile, have been identified as a new class of insect control agents. The synthesis of these derivatives and their high insecticidal activity have been a subject of research, indicating their potential in insect management (Kuhn et al., 1994).
Microbiological Activity
2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile is also a precursor in synthesizing derivatives with significant bacteriostatic and antituberculosis activity. The transformation of this compound has led to the creation of derivatives that exhibit notable biological activity, highlighting its potential in developing new antimicrobial agents (Miszke et al., 2008).
Vibrational Spectroscopy and DFT Calculations
In a study focusing on vibrational spectroscopy and DFT calculation, the vibrational spectra of a related compound, 2-amino-7-bromo-5-oxo-[1]benzopyrano [2,3-b]pyridine-3 carbonitrile, were recorded and analyzed. This research provides insights into the structural parameters, vibrational frequencies, and other molecular properties of similar compounds, contributing to the understanding of their molecular behavior (Premkumar et al., 2015).
properties
IUPAC Name |
2-bromo-5-cyclopropyloxypyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-9-3-6(4-11)8(5-12-9)13-7-1-2-7/h3,5,7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGZQLXWXHEDFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-cyclopropoxypyridine-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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